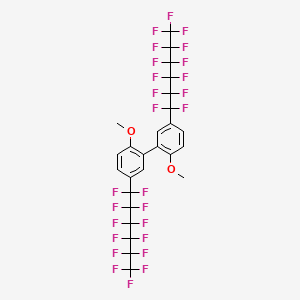
2,2'-Dimethoxy-5,5'-bis(tridecafluorohexyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes methoxy groups and tridecafluorohexyl chains attached to a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.
Attachment of Tridecafluorohexyl Chains: The tridecafluorohexyl chains can be attached through nucleophilic substitution reactions, where the biphenyl core reacts with tridecafluorohexyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced under hydrogenation conditions to form a cyclohexyl derivative.
Substitution: The tridecafluorohexyl chains can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenated reagents and bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique properties such as high thermal stability and hydrophobicity.
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Mecanismo De Acción
The mechanism of action of 2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dimethoxy-5,5’-bis(trifluoromethyl)-1,1’-biphenyl: Similar structure but with trifluoromethyl groups instead of tridecafluorohexyl chains.
2,2’-Dimethoxy-5,5’-bis(pentafluoroethyl)-1,1’-biphenyl: Contains pentafluoroethyl groups instead of tridecafluorohexyl chains.
Uniqueness
2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl is unique due to the presence of long tridecafluorohexyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. These properties include enhanced hydrophobicity and potential for unique interactions with other molecules.
Propiedades
Número CAS |
658709-63-8 |
|---|---|
Fórmula molecular |
C26H12F26O2 |
Peso molecular |
850.3 g/mol |
Nombre IUPAC |
1-methoxy-2-[2-methoxy-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene |
InChI |
InChI=1S/C26H12F26O2/c1-53-13-5-3-9(15(27,28)17(31,32)19(35,36)21(39,40)23(43,44)25(47,48)49)7-11(13)12-8-10(4-6-14(12)54-2)16(29,30)18(33,34)20(37,38)22(41,42)24(45,46)26(50,51)52/h3-8H,1-2H3 |
Clave InChI |
LXEZUVBJVWGQFH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=C(C=CC(=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


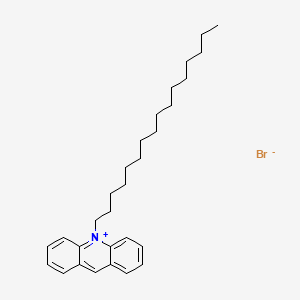
![9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene]](/img/structure/B12541813.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]oxolan-2-one](/img/structure/B12541818.png)
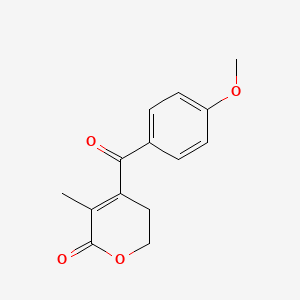
![Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12541832.png)
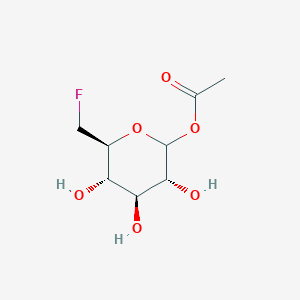
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B12541846.png)
![6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12541854.png)
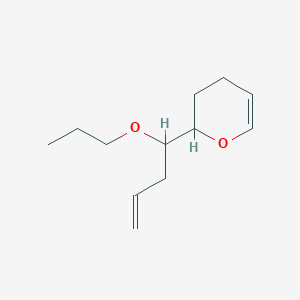
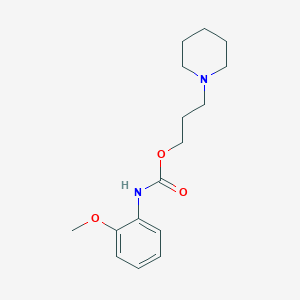
![2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12541864.png)
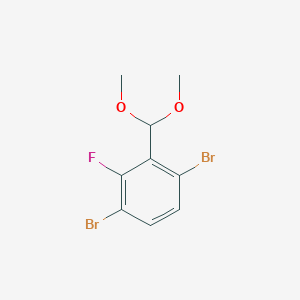
![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)
![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
